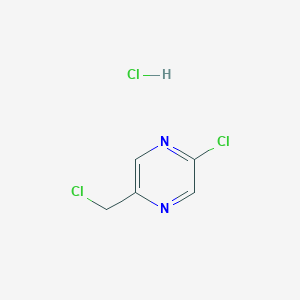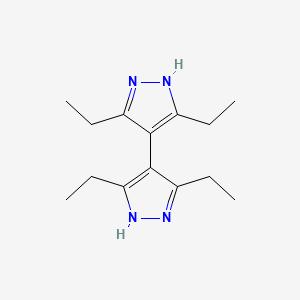
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole is an organic compound belonging to the bipyrazole family. This compound is characterized by the presence of two pyrazole rings connected through a single bond, with ethyl groups substituted at the 3, 3’, 5, and 5’ positions. Bipyrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 3,5-diethyl-1H-pyrazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and polymers.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through binding to specific sites on target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole
- 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole
Uniqueness
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole is unique due to its specific substitution pattern with ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterpart, the ethyl groups may provide different steric and electronic effects, leading to variations in its properties and applications.
Propiedades
Fórmula molecular |
C14H22N4 |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole |
InChI |
InChI=1S/C14H22N4/c1-5-9-13(10(6-2)16-15-9)14-11(7-3)17-18-12(14)8-4/h5-8H2,1-4H3,(H,15,16)(H,17,18) |
Clave InChI |
VGGVTTFJYOYQRH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NN1)CC)C2=C(NN=C2CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


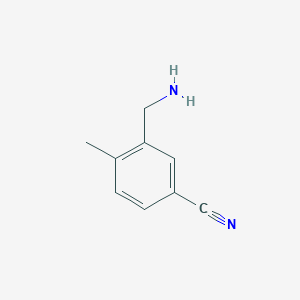
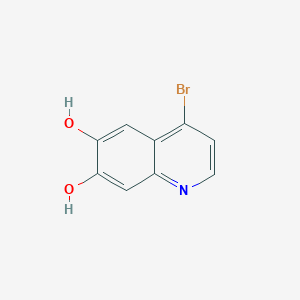

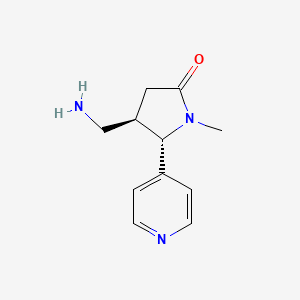
![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)
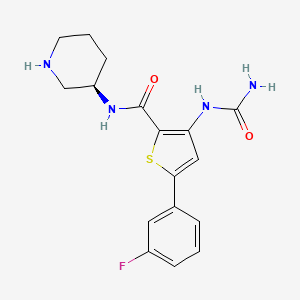


![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
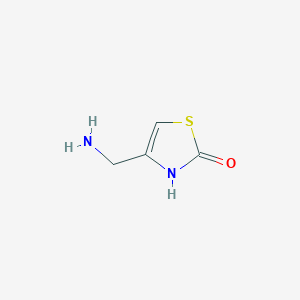
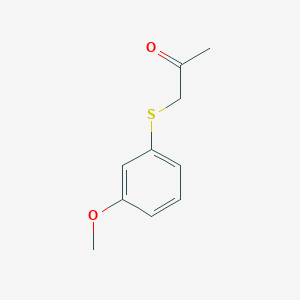
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
